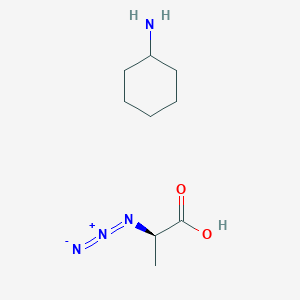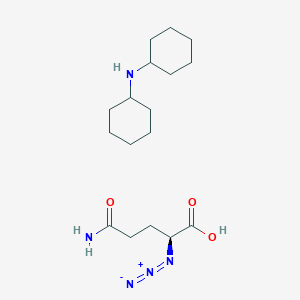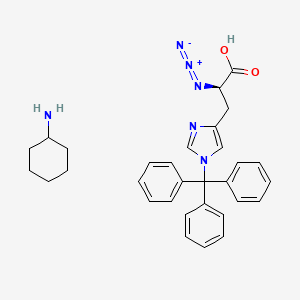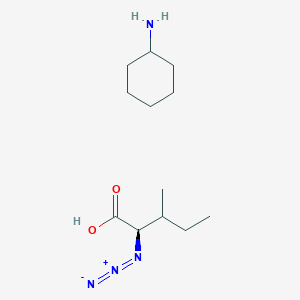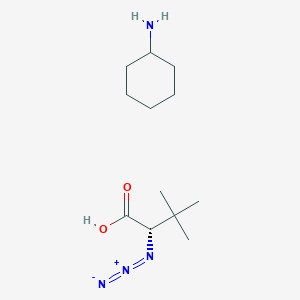
EC 1.4.3.14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the Enzyme Commission number 1.4.3.14 is known as L-lysine oxidase. This enzyme catalyzes the oxidative deamination of L-lysine, resulting in the formation of 6-amino-2-oxohexanoate, ammonia, and hydrogen peroxide. L-lysine oxidase is found in various organisms, including bacteria and eukaryotes, and plays a significant role in lysine metabolism .
準備方法
Synthetic Routes and Reaction Conditions
L-lysine oxidase can be produced through microbial fermentation processes. Various strains of bacteria and fungi, such as Trichoderma aureoviride and Pseudomonas species, are utilized for the production of this enzyme. The fermentation process involves cultivating these microorganisms in a nutrient-rich medium under controlled conditions of temperature, pH, and aeration. The enzyme is then extracted and purified using techniques such as ammonium sulfate precipitation, ion-exchange chromatography, and gel filtration .
Industrial Production Methods
In industrial settings, the production of L-lysine oxidase is scaled up using bioreactors. The microorganisms are grown in large fermentation tanks, and the enzyme is harvested through a series of downstream processing steps, including cell lysis, filtration, and chromatography. The purified enzyme is then formulated for various applications .
化学反応の分析
Types of Reactions
L-lysine oxidase primarily undergoes oxidative deamination reactions. It acts on the CH-NH2 group of donors with oxygen as the acceptor. The enzyme also acts, albeit more slowly, on other amino acids such as L-ornithine, L-phenylalanine, L-arginine, and L-histidine .
Common Reagents and Conditions
The typical reaction catalyzed by L-lysine oxidase involves L-lysine, molecular oxygen, and water as substrates. The reaction conditions usually include a neutral to slightly alkaline pH and a temperature range of 25-37°C. The presence of flavin adenine dinucleotide (FAD) as a cofactor is essential for the enzyme’s activity .
Major Products
The major products formed from the oxidative deamination of L-lysine by L-lysine oxidase are 6-amino-2-oxohexanoate, ammonia, and hydrogen peroxide .
科学的研究の応用
L-lysine oxidase has a wide range of applications in scientific research:
Chemistry: It is used in the study of amino acid metabolism and enzymatic reaction mechanisms.
Biology: The enzyme is employed in research on lysine degradation pathways and microbial metabolism.
Medicine: L-lysine oxidase has potential therapeutic applications due to its ability to induce apoptosis in cancer cells. It is being investigated for its role in cancer treatment and as an antimicrobial agent.
Industry: The enzyme is used in the production of specialty chemicals and in biocatalysis processes
作用機序
L-lysine oxidase exerts its effects through the oxidative deamination of L-lysine. The enzyme binds to L-lysine and, with the help of the cofactor flavin adenine dinucleotide (FAD), facilitates the transfer of electrons from the amino group of L-lysine to molecular oxygen. This results in the formation of 6-amino-2-oxohexanoate, ammonia, and hydrogen peroxide. The hydrogen peroxide produced can further participate in oxidative stress responses and apoptosis pathways .
類似化合物との比較
L-lysine oxidase can be compared with other amino acid oxidases, such as L-amino acid oxidase and D-amino acid oxidase. While L-lysine oxidase specifically acts on L-lysine and other similar amino acids, L-amino acid oxidase and D-amino acid oxidase have broader substrate specificities and can act on a wide range of L- and D-amino acids, respectively. The unique specificity of L-lysine oxidase for L-lysine and its ability to induce apoptosis in cancer cells highlight its distinctiveness among amino acid oxidases .
特性
CAS番号 |
70132-14-8 |
|---|---|
分子量 |
0 |
同義語 |
LYSINE OXIDASE; L-LYSINE: OXYGEN OXIDOREDUCTASE [DEAMINATING]; EC 1.4.3.14; lysine oxidase from trichoderma viride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


